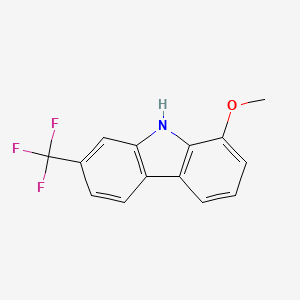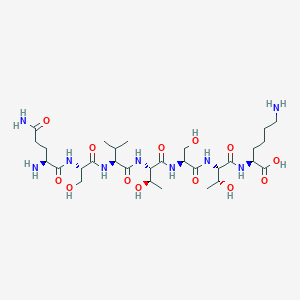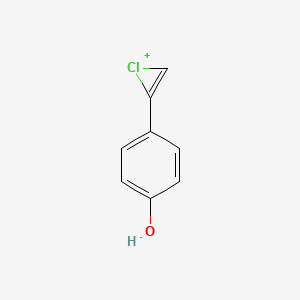
1-Methoxy-7-(trifluoromethyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-7-(trifluoromethyl)-9H-carbazole is a chemical compound known for its unique structure and properties It belongs to the carbazole family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with 2,2,2-trifluoroethylamine can lead to the formation of the desired carbazole structure through a series of reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1-Methoxy-7-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.
科学的研究の応用
1-Methoxy-7-(trifluoromethyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating its reactivity and binding affinity. These interactions can lead to various biological effects, making it a valuable compound for research and development.
類似化合物との比較
Similar Compounds
1-Methoxy-9H-carbazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-9H-carbazole: Lacks the methoxy group, affecting its reactivity and applications.
特性
CAS番号 |
919090-43-0 |
|---|---|
分子式 |
C14H10F3NO |
分子量 |
265.23 g/mol |
IUPAC名 |
1-methoxy-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C14H10F3NO/c1-19-12-4-2-3-10-9-6-5-8(14(15,16)17)7-11(9)18-13(10)12/h2-7,18H,1H3 |
InChIキー |
LKXYMOWRFBLPKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC3=C2C=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
